Baseline Antigiardial Potency of Unsubstituted 4-Phenyloxazol-2-amine vs. Optimized p-Benzoyloxy Analog and Metronidazole
The unsubstituted parent compound 4-phenyloxazol-2-amine (3a) serves as the essential SAR baseline in antiprotozoal research, exhibiting an IC50 of 8.84 ± 1.04 µM against Giardia lamblia [1]. This value is 7.6-fold less potent than the optimized p-benzoyloxyphenyl analog 3d (IC50 1.17 ± 1.15 µM) and 6.3-fold less potent than the clinical standard metronidazole (IC50 1.40 ± 0.07 µM) [1]. The quantified difference establishes 3a as the reference point from which all para-substituted analog potency improvements are measured, making it indispensable for any SAR campaign seeking to optimize the 2-amino-4-phenyloxazole scaffold [1].
| Evidence Dimension | In vitro antigiardial activity (IC50) |
|---|---|
| Target Compound Data | 8.84 ± 1.04 µM |
| Comparator Or Baseline | 3d (p-benzoyloxyphenyl analog): 1.17 ± 1.15 µM; Metronidazole: 1.40 ± 0.07 µM |
| Quantified Difference | 3a is 7.6-fold less potent than 3d; 6.3-fold less potent than metronidazole |
| Conditions | Giardia lamblia strain IMSS:0696:1; subculture method; 48 h incubation |
Why This Matters
This data defines 3a as the mandatory unsubstituted control compound for SAR studies; without it, the activity gains from para-substitution cannot be quantified or compared across research groups.
- [1] Carballo RM, Patrón-Vázquez J, Cáceres-Castillo D, et al. Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Trop J Pharm Res. 2017;16(8):1954. Table 1. View Source
